molecular formula C11H16N2OS B2568073 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole CAS No. 2198077-07-3

2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole

Cat. No.: B2568073
CAS No.: 2198077-07-3
M. Wt: 224.32
InChI Key: ZDYKRQMZRUGPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole is a synthetically versatile scaffold of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its core structure incorporates the 1,3,4-thiadiazole heterocycle, a privileged pharmacophore known for its diverse biological activities and ability to engage in key hydrogen bonding interactions with enzyme targets. The incorporation of the spiro[3.3]heptane moiety is a strategic application of Spirocyclic Ring Systems in Drug Design , as this rigid, three-dimensional structure enhances metabolic stability and improves physicochemical properties by reducing planarity, which can lead to superior pharmacokinetic profiles. Research indicates that analogs within this chemical class demonstrate potent inhibitory activity against specific protein kinases. For instance, a closely related compound, a spirocyclic thiadiazole derivative, has been identified as a potent and selective inhibitor of Tropomyosin receptor kinases (TRKs) , which are critical targets in oncology for the treatment of NTRK gene fusion-positive cancers. The primary research value of this compound lies in its utility as a key intermediate or a novel chemical probe for investigating kinase signaling pathways, enabling the development of next-generation targeted therapies for cancer and other proliferative diseases. Its unique architecture makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties.

Properties

IUPAC Name

2-methyl-5-(spiro[3.3]heptan-2-ylmethoxy)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-8-12-13-10(15-8)14-7-9-5-11(6-9)3-2-4-11/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYKRQMZRUGPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC2CC3(C2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with spiro[3.3]heptan-2-ylmethanol in the presence of a base such as sodium hydride can lead to the formation of the desired compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Biological Activities

Research has demonstrated that 1,3,4-thiadiazole derivatives exhibit a wide range of pharmacological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising antibacterial and antifungal properties. For instance, studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus niger .
  • Anticancer Potential : There is growing evidence supporting the anticancer activity of thiadiazole derivatives. They have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Synthesis and Characterization

The synthesis of 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

  • Antibacterial Activity : A study conducted by Mahendrasinh et al. synthesized various thiadiazole derivatives and evaluated their antibacterial activity using the disc diffusion method against multiple bacterial strains. The results indicated that certain derivatives showed significant inhibition zones compared to control groups .
  • Anticancer Research : Another study explored the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The results demonstrated that these compounds could effectively reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis Table

Activity Compound Type Target Organisms/Cells Outcome
AntibacterialThiadiazole DerivativesStaphylococcus aureus, E. coliSignificant inhibition observed
AntifungalThiadiazole DerivativesAspergillus niger, A. fumigatusModerate antifungal activity
AnticancerThiadiazole DerivativesHuman cancer cell linesInduced apoptosis and reduced viability
Anti-inflammatoryThiadiazole DerivativesIn vitro inflammation modelsReduced inflammatory markers

Mechanism of Action

The mechanism of action of 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The spirocyclic structure can also enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The unique spiro[3.3]heptane group distinguishes this compound from other 1,3,4-thiadiazole derivatives. Key structural analogs and their properties are summarized below:

Compound Name Substituents at Position 5 Molecular Weight (g/mol) Key Features
2-Methyl-5-((3-methylbut-2-en-1-yl)thio)-1,3,4-thiadiazole (3na) (3-methylbut-2-en-1-yl)thio ~214.3 Contains a sulfur-linked isoprenoid chain; lower steric hindrance compared to spiro systems.
5-(Thiophen-2-yl)-1,3,4-thiadiazole (79) Thiophen-2-yl ~168.2 Electron-rich thiophene enhances π-π interactions; moderate anticancer activity.
2-(4-Methylphenyl)-5-[...]-1,3,4-thiadiazole Bis-thiadiazole with methylphenyl groups ~432.5 Dimeric structure; improved thermal stability due to extended conjugation.
Target Compound Spiro[3.3]heptane-methoxy ~266.4 (estimated) Rigid spiro system likely improves metabolic stability and target affinity.

Key Observations :

  • The spiro[3.3]heptane group in the target compound introduces significant steric bulk compared to linear alkyl or aryl substituents (e.g., 3na or 79), which may influence solubility and membrane permeability .
Anticancer Activity
  • Compound 79: Demonstrated potent activity against A-549 (lung cancer) and HepG-2 (hepatocellular carcinoma) cell lines, with IC₅₀ values comparable to cisplatin. The methoxy group on the aryl moiety enhanced activity, while chloro substituents showed reduced efficacy .
  • Target Compound : While direct data is unavailable, spirocyclic systems in similar molecules (e.g., benzimidazole-spiro hybrids) have shown improved binding to kinase domains due to conformational restriction .
Enzyme Inhibition
  • Bis-thiadiazole Derivatives (e.g., ): Exhibit dual inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), attributed to their extended conjugated systems.
  • Target Compound : The spiro[3.3]heptane-methoxy group may favor selective inhibition of α-glucosidase or acetylcholinesterase, as seen in structurally related thiadiazoles .
Crystallographic and Computational Insights
  • Crystal structures of 1,3,4-thiadiazole derivatives (e.g., 2b, 6, 7, and 9 ) reveal conserved bond angles and distances (e.g., S–N bond ~1.65 Å, C–S–C angle ~95°), suggesting a stable planar geometry critical for bioactivity.
  • Molecular docking studies on analogs (e.g., 9c ) show that substituents at position 5 determine binding poses in enzymatic pockets. The spirocyclic methoxy group in the target compound may occupy hydrophobic subpockets more effectively than flexible chains .

Biological Activity

2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole is a novel compound with significant potential in pharmacological applications. The thiadiazole ring structure is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C11H16N2OSC_{11}H_{16}N_{2}OS with a molecular weight of 224.32 g/mol. This compound features a spirocyclic structure that contributes to its unique biological profile.

PropertyValue
CAS Number2198077-07-3
Molecular FormulaC₁₁H₁₆N₂OS
Molecular Weight224.32 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research has indicated that derivatives of the 1,3,4-thiadiazole scaffold exhibit considerable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .

In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, it was found that certain substitutions at the C-5 position significantly enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A notable finding is that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For example, one derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibition .

Case Study:
A recent investigation into the cytotoxicity of a series of 1,3,4-thiadiazoles revealed that structural modifications significantly influenced their antitumor activity. Compounds bearing specific substituents showed enhanced potency due to improved lipophilicity and better interaction with cellular targets .

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have also been documented. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro studies have shown that certain derivatives can reduce inflammation markers in cell cultures .

Q & A

Basic: What are the common synthetic routes for preparing 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling a spiro[3.3]heptane-derived methoxy group to the thiadiazole core. Key steps include:

  • Nucleophilic substitution : Reacting 5-chloro-2-methyl-1,3,4-thiadiazole with spiro[3.3]heptan-2-ylmethanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Optimization : Parameters like solvent polarity (DMF vs. ethanol), temperature (room temp vs. reflux), and catalyst/base choice influence yield. For example, triethylamine in ethanol at 60°C for 6 hours improved yields in analogous thiadiazole syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) ensures purity .

Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is critical:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., spirocyclic CH₂ groups at δ ~3.5–4.0 ppm) and verifies methoxy linkage .
  • IR spectroscopy : Confirms functional groups (C-O-C stretch ~1100 cm⁻¹, thiadiazole ring vibrations ~1500 cm⁻¹) .
  • HPLC/MS : Validates molecular ion peaks ([M+H]⁺) and purity (>95%) .
  • Elemental analysis : Matches experimental vs. calculated C, H, N, S percentages to confirm composition .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) when characterizing this thiadiazole derivative?

Answer:
Contradictions often arise from impurities or conformational dynamics:

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, e.g., distinguishing spirocyclic protons from thiadiazole methyl groups .
  • Variable-temperature NMR : Detects dynamic effects (e.g., hindered rotation in the spiro moiety) .
  • Complementary techniques : X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced: What computational approaches are suitable for predicting the bioactivity of this compound, and how do molecular docking results inform experimental design?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). The spirocyclic group may occupy hydrophobic pockets, while the thiadiazole acts as a hydrogen-bond acceptor .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD plots).
  • QSAR studies : Correlate structural features (e.g., logP of the spiro moiety) with activity trends .
  • Validation : Prioritize synthesis of analogs with higher predicted binding scores for in vitro testing .

Advanced: How does the spiro[3.3]heptane moiety influence the electronic and steric properties of the thiadiazole ring, and what experimental strategies can elucidate these effects?

Answer:

  • Steric effects : The spiro group introduces rigidity, reducing rotational freedom. X-ray crystallography or NOESY NMR can map spatial constraints .
  • Electronic effects : Electron-donating methoxy groups alter thiadiazole’s electron density. Cyclic voltammetry or DFT calculations (HOMO/LUMO analysis) quantify these changes .
  • Comparative studies : Synthesize analogs with non-spiro substituents (e.g., cyclohexyl) to isolate steric/electronic contributions .

Advanced: What strategies are recommended for analyzing and mitigating unexpected by-products during synthesis?

Answer:

  • Mechanistic analysis : Use LC-MS to identify by-products (e.g., oxidation of thiadiazole or spiro ring opening). Adjust reaction conditions (e.g., inert atmosphere for oxidation-prone intermediates) .
  • Kinetic control : Shorter reaction times or lower temperatures may suppress side reactions (e.g., hydrolysis of the methoxy group) .
  • Protecting groups : Temporarily shield reactive sites (e.g., silylation of hydroxyl groups in spiro precursors) .

Advanced: How can researchers optimize the solubility and stability of this compound for in vitro assays?

Answer:

  • Solubility screening : Test solvents (DMSO, PBS, ethanol) and surfactants (Tween-80) using nephelometry .
  • pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Co-crystallization : Improve stability via salt formation (e.g., hydrochloride salts) or co-crystals with succinic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.